molecular formula C27H33N7O4 B3864242 2-[(2E)-2-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE

2-[(2E)-2-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE

Cat. No.: B3864242
M. Wt: 519.6 g/mol
InChI Key: OHLAAEWVNBNTRG-TURZUDJPSA-N
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Description

2-[(2E)-2-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is a complex organic compound with potential applications in various scientific fields. This compound features a triazine core substituted with morpholine groups and a hydrazone linkage to a benzyloxy-ethoxyphenyl moiety. Its unique structure makes it a subject of interest in chemical research and industrial applications.

Properties

IUPAC Name

N-[(E)-(3-ethoxy-4-phenylmethoxyphenyl)methylideneamino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N7O4/c1-2-37-24-18-22(8-9-23(24)38-20-21-6-4-3-5-7-21)19-28-32-25-29-26(33-10-14-35-15-11-33)31-27(30-25)34-12-16-36-17-13-34/h3-9,18-19H,2,10-17,20H2,1H3,(H,29,30,31,32)/b28-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLAAEWVNBNTRG-TURZUDJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE typically involves multiple steps:

    Formation of the Hydrazone Linkage: This step involves the condensation of 4-(benzyloxy)-3-ethoxybenzaldehyde with hydrazine to form the hydrazone intermediate.

    Substitution on the Triazine Core: The hydrazone intermediate is then reacted with a triazine derivative, such as cyanuric chloride, under controlled conditions to introduce the morpholine groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.

    Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring catalysts or specific solvents.

Major Products

    Oxidation: Products include benzyloxybenzoic acid or benzyloxybenzaldehyde.

    Reduction: Products include hydrazine derivatives.

    Substitution: Products vary depending on the nucleophile used, resulting in different substituted triazine derivatives.

Scientific Research Applications

2-[(2E)-2-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-[(2E)-2-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE exerts its effects depends on its application:

    Molecular Targets: It may interact with specific enzymes or proteins, altering their activity.

    Pathways Involved: The compound could be involved in pathways related to oxidative stress, signal transduction, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)phenol: Shares the benzyloxy group but lacks the triazine core and morpholine groups.

    2-(Benzyloxy)ethanol: Similar benzyloxy-ethoxy structure but lacks the hydrazone and triazine components.

Uniqueness

2-[(2E)-2-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is unique due to its combination of a triazine core, hydrazone linkage, and morpholine groups, which confer specific chemical properties and reactivity not found in simpler analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(2E)-2-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE
Reactant of Route 2
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2-[(2E)-2-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE

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